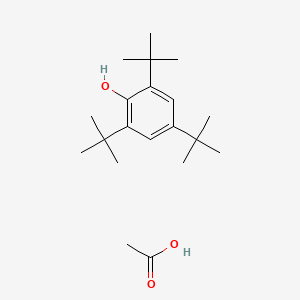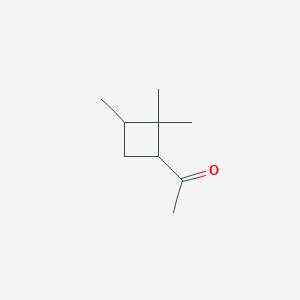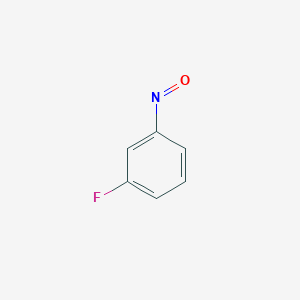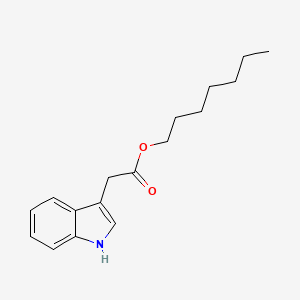
Acetic acid;2,4,6-tritert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,6-tritert-butylphenol is a compound that combines the properties of acetic acid and 2,4,6-tritert-butylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar and in various chemical processes. 2,4,6-tritert-butylphenol is a phenol derivative with three tert-butyl groups attached to the benzene ring, making it highly sterically hindered and resistant to oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-tritert-butylphenol has been extensively studied. One common method involves the acid-catalyzed reaction of phenol with isobutylene. This reaction can yield up to 90% of the desired product, with typical side products resulting from incomplete alkylation . Another synthesis method uses methyl tert-butyl ether as the alkylating agent and sulfuric acid as the catalyst, achieving a yield of 69% .
Industrial Production Methods: Industrial production of 2,4,6-tritert-butylphenol often involves similar alkylation processes, with careful control of reaction conditions to maximize yield and minimize side products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-tritert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidizable and forms a deep-blue phenoxy radical upon oxidation . In acidic media, it can be dealkylated to form 2,6-di-tert-butylhydroquinone, which further oxidizes to 2,6-di-tert-butyl-1,4-benzoquinone .
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like iron(III) chloride and sulfuric acid as a catalyst for alkylation . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include 2,4,6-tritert-butylphenoxy radical, 2,6-di-tert-butylhydroquinone, and 2,6-di-tert-butyl-1,4-benzoquinone .
Wissenschaftliche Forschungsanwendungen
2,4,6-tritert-butylphenol has several scientific research applications. It is used as an antioxidant in industrial applications due to its resistance to oxidation . In chemistry, it serves as a model compound for studying steric hindrance and radical formation. In biology and medicine, it is investigated for its potential protective effects against oxidative stress .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,4,6-tritert-butylphenol include 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol . These compounds also have antioxidant properties and are used in various industrial applications.
Uniqueness: What sets 2,4,6-tritert-butylphenol apart is its higher steric hindrance due to the three tert-butyl groups, making it more resistant to oxidation and degradation . This unique property enhances its effectiveness as an antioxidant and its stability in various chemical environments.
Eigenschaften
CAS-Nummer |
5180-48-3 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
acetic acid;2,4,6-tritert-butylphenol |
InChI |
InChI=1S/C18H30O.C2H4O2/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;1-2(3)4/h10-11,19H,1-9H3;1H3,(H,3,4) |
InChI-Schlüssel |
BDERNWSLUVVYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)


